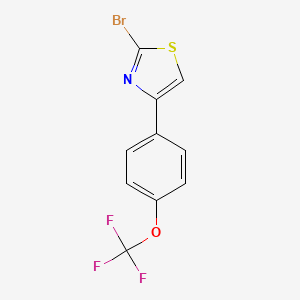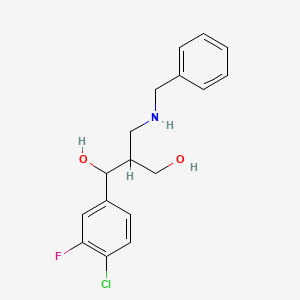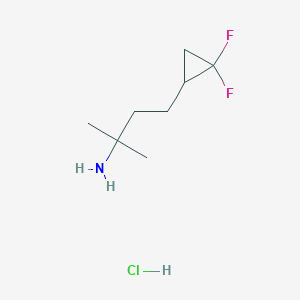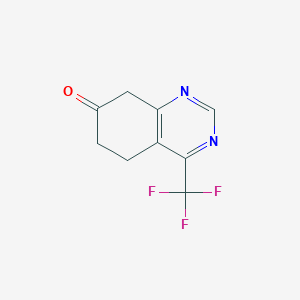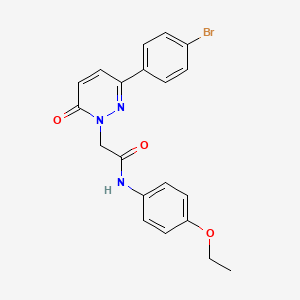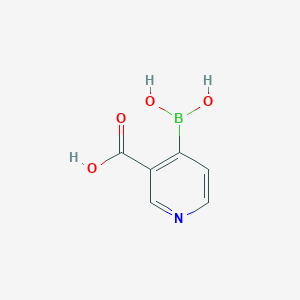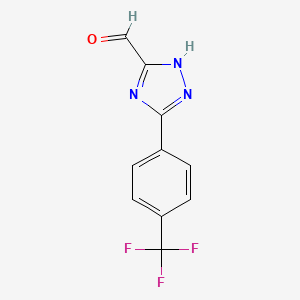
3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in biochemistry, particularly as components of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli reaction, which is a one-pot synthesis method commonly used for pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Biginelli reaction for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or isopropyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and acidic or basic catalysts are commonly employed.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: Possible applications in drug design and development, particularly as analogs of nucleic acid components.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets could include nucleic acids, proteins, or other biomolecules, and the pathways involved might be related to DNA replication, repair, or transcription.
類似化合物との比較
Similar Compounds
2,4-dioxo-1,2,3,4-tetrahydropyrimidine: A simpler pyrimidine derivative with similar structural features.
5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with an ethyl group at a different position.
1,3-dimethyluracil: A methylated pyrimidine derivative with similar chemical properties.
Uniqueness
3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its unique structure could lead to specific interactions with biological targets or distinct properties in chemical reactions.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-ethyl-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-10-8(12)5-6-11(7(2)3)9(10)13/h5-7H,4H2,1-3H3 |
InChIキー |
DDCBXYSVMVPORH-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C=CN(C1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


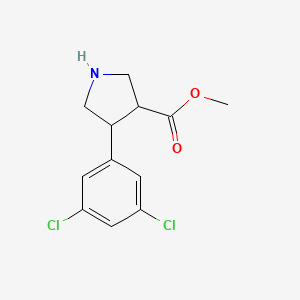
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)
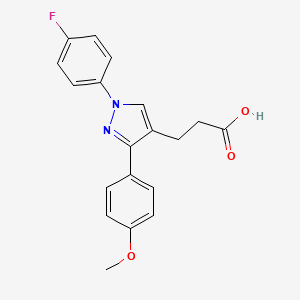
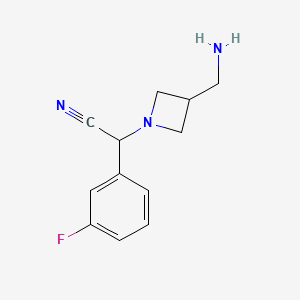
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)
